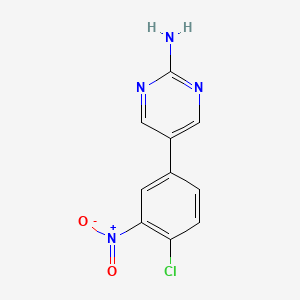
4-Methyl-5-phenylthiophen-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-phenylthiophen-3-amine is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing sulfur, and they are known for their diverse applications in medicinal chemistry and material science . This particular compound has a molecular formula of C11H11NS and is characterized by a thiophene ring substituted with a methyl group at the 4-position and a phenyl group at the 5-position.
Méthodes De Préparation
The synthesis of 4-Methyl-5-phenylthiophen-3-amine can be achieved through several methods, including:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives.
Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
4-Methyl-5-phenylthiophen-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position, using reagents like bromine or chlorine.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions include various substituted thiophenes, sulfoxides, and sulfones.
Applications De Recherche Scientifique
4-Methyl-5-phenylthiophen-3-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methyl-5-phenylthiophen-3-amine involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, modulating biological processes such as inflammation, cell proliferation, and microbial growth. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
4-Methyl-5-phenylthiophen-3-amine can be compared with other thiophene derivatives, such as:
2-Methylthiophene: Lacks the phenyl substitution, making it less complex and potentially less active in certain biological applications.
5-Phenylthiophene-2-carboxylic acid: Contains a carboxylic acid group, which can alter its reactivity and solubility compared to this compound.
Thiophene-2-amine: Lacks the methyl and phenyl substitutions, making it a simpler structure with different chemical and biological properties.
Propriétés
Formule moléculaire |
C11H11NS |
|---|---|
Poids moléculaire |
189.28 g/mol |
Nom IUPAC |
4-methyl-5-phenylthiophen-3-amine |
InChI |
InChI=1S/C11H11NS/c1-8-10(12)7-13-11(8)9-5-3-2-4-6-9/h2-7H,12H2,1H3 |
Clé InChI |
ALLLREMPJAZCKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


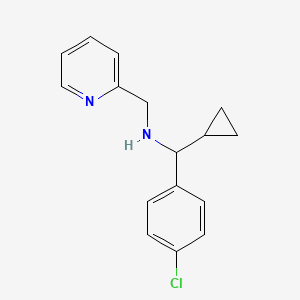
![3-[2-(2-methylpropyl)pyrrolidine-1-carbonyl]-1H-quinoxalin-2-one](/img/structure/B13880450.png)
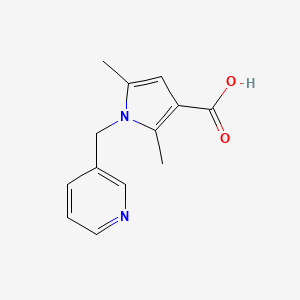
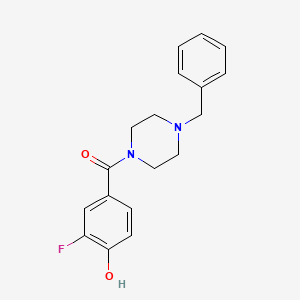
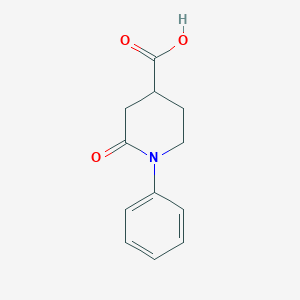
![1-[(4-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13880478.png)
![Ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate](/img/structure/B13880486.png)
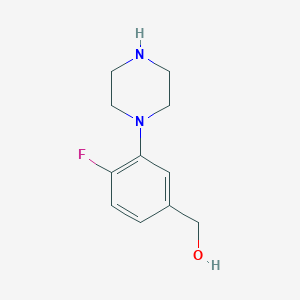
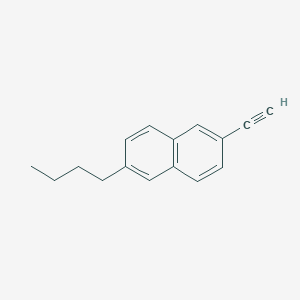

![5-Chloro-6-[(3-methyloxetan-3-yl)methoxy]pyridine-3-sulfonamide](/img/structure/B13880516.png)
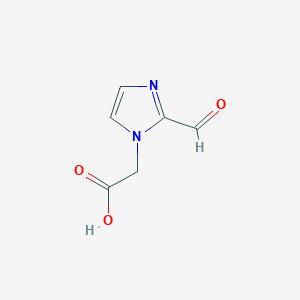
![B-[5-chloro-2-[(diethylamino)carbonyl]phenyl]Boronic acid](/img/structure/B13880529.png)
